4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one
Description
4-(Azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a seven-membered azepane ring attached via a methylene bridge to the 4-position of the chromen-2-one scaffold. This structural combination suggests applications in medicinal chemistry, particularly in modulating pharmacokinetic properties such as metabolic stability and membrane permeability .
The compound is likely synthesized via nucleophilic substitution of 4-(chloromethyl)-7-methyl-2H-chromen-2-one (a precursor with a reactive chloromethyl group) with azepane . This approach aligns with methods used for analogous coumarin derivatives, where halide leaving groups are replaced with nitrogen-containing heterocycles .
Properties
IUPAC Name |
4-(azepan-1-ylmethyl)-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-6-7-15-14(11-17(19)20-16(15)10-13)12-18-8-4-2-3-5-9-18/h6-7,10-11H,2-5,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHDJNYJZPAOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one typically involves the condensation of 7-methyl-2H-chromen-2-one with azepan-1-ylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chloride group by the azepane ring. The reaction is usually conducted in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one can be scaled up using continuous flow reactors. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the chromen-2-one core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Substitution: The azepane ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Substituted azepane derivatives.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further, leading to the development of new derivatives with potentially enhanced properties.
Research has indicated that 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
Medicinal Applications
Due to its biological activities, 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one is being explored for therapeutic applications, including:
- Cancer Treatment : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Emerging research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of chromenones demonstrated that 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the azepane ring could enhance efficacy .
Case Study 2: Anti-inflammatory Potential
In vitro studies showed that this compound effectively reduced pro-inflammatory cytokine levels in macrophage cultures. This suggests its potential as a therapeutic agent in inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, it can interact with DNA and RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Properties of Selected Coumarin Derivatives
*Calculated using ChemDraw.
Key Observations :
- Azepane vs. Triazole : The azepane substituent (257.34 g/mol) is bulkier and more lipophilic than triazole derivatives (e.g., 3f, 313.31 g/mol). While triazoles enhance polarity and hydrogen-bonding capacity , azepane’s flexibility may improve binding to hydrophobic enzyme pockets.
- Chloromethyl Precursor : The chloromethyl analogue (208.64 g/mol) serves as a versatile intermediate for synthesizing derivatives like the azepane compound . Its reactivity contrasts with the stability of the azepane-substituted product.
Biological Activity
4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, characterized by its unique azepane ring structure. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it can modulate the activity of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
- Gene Expression Modulation : It interacts with DNA and RNA, influencing gene expression. This interaction may lead to alterations in cellular processes that are crucial for maintaining homeostasis and responding to stressors.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress within cells.
Biological Activities
The following table summarizes the key biological activities reported for 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one:
Case Studies and Research Findings
Several studies have explored the biological effects of 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one:
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Anticancer Potential : Research indicated that this compound inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism was linked to the induction of apoptosis via caspase activation .
- Antioxidant Properties : In vivo studies showed that treatment with this compound led to a marked decrease in oxidative stress markers in animal models subjected to high-fat diets, indicating its protective role against metabolic disorders .
Q & A
Basic Question
- NMR Spectroscopy :
- IR Spectroscopy : Detect lactone C=O stretching (~1700 cm⁻¹) and N–H bends (if protonated azepane) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (calc. for C₁₇H₂₁NO₂: 271.1572) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement .
How does the introduction of the azepane moiety at the 4-position influence the electronic properties and reactivity of the coumarin core compared to other N-containing substituents?
Advanced Question
- Electronic Effects :
- Biological Implications :
- Azepane’s seven-membered ring improves membrane permeability compared to smaller N-heterocycles (e.g., piperidine), as seen in analogues with enhanced antimicrobial activity .
- Experimental Validation :
What experimental strategies can resolve contradictions in reported biological activities of structurally similar coumarin derivatives?
Advanced Question
- Standardized Assays :
- Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) to minimize variability .
- Structure-Activity Relationship (SAR) Studies :
- In Vivo vs. In Vitro Discrepancies :
What methodologies are recommended for determining the crystal structure of 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one, particularly in cases of twinning or disorder?
Advanced Question
- Data Collection :
- Refinement Strategies :
- Validation Tools :
How can computational modeling predict the metabolic stability of 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one?
Advanced Question
- Docking Studies :
- ADME Prediction :
- Tools like SwissADME estimate LogP (lipophilicity) and topological polar surface area (TPSA) to predict absorption and blood-brain barrier penetration .
- Metabolite Identification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
